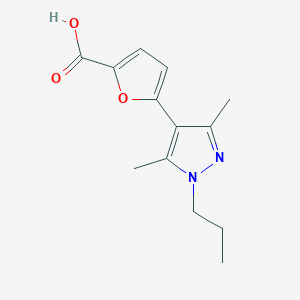
L-Proline, N-cyclopentylcarbonyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, N-cyclopentylcarbonyl-, methyl ester is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid proline and is commonly referred to as CPCM. This compound is known for its ability to act as a catalyst in various chemical reactions, making it a valuable tool in organic chemistry. In
Scientific Research Applications
L-Proline, N-cyclopentylcarbonyl-, methyl ester has a wide range of scientific research applications. It has been used as a catalyst in various chemical reactions, including the synthesis of peptides and amino acids. It is also used in the production of pharmaceuticals and other organic compounds. In addition, CPCM has been used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of L-Proline, N-cyclopentylcarbonyl-, methyl ester is not fully understood. However, it is believed to act as a Lewis acid catalyst, promoting the formation of new chemical bonds in various reactions. It is also thought to stabilize transition states and lower the activation energy required for certain reactions to occur.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and does not have any significant adverse effects on the body. It is also not metabolized by the body and is excreted unchanged.
Advantages and Limitations for Lab Experiments
One of the main advantages of using L-Proline, N-cyclopentylcarbonyl-, methyl ester in lab experiments is its ability to act as a catalyst in various chemical reactions. It is also relatively easy to synthesize and is readily available. However, one limitation is that it can be expensive to produce in large quantities. It also requires specific storage conditions to maintain its stability and purity.
Future Directions
There are several future directions for the use of L-Proline, N-cyclopentylcarbonyl-, methyl ester in scientific research. One area of interest is in the development of new catalysts for chemical reactions. Researchers are also exploring the use of CPCM in the production of new materials and in the development of new pharmaceuticals. Another area of interest is in the study of the mechanism of action of this compound, which could lead to the development of new catalysts and materials with improved properties.
Conclusion
This compound is a valuable tool in scientific research, with a wide range of applications in organic chemistry, materials science, and pharmaceuticals. Its ability to act as a catalyst in various chemical reactions makes it a valuable tool for researchers. While there is still much to be learned about the mechanism of action and potential applications of this compound, it is clear that it has significant potential for future research and development.
Synthesis Methods
The synthesis of L-Proline, N-cyclopentylcarbonyl-, methyl ester involves the reaction of proline with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methanol to form the methyl ester. This synthesis method has been well established and is widely used in the production of CPCM.
properties
IUPAC Name |
methyl 1-(cyclopentanecarbonyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-16-12(15)10-7-4-8-13(10)11(14)9-5-2-3-6-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPDRZJMUMESFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)



![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)

![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)


![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)